3-(1-Methoxycyclopropyl)thiophene 3-(1-Methoxycyclopropyl)thiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18318821
InChI: InChI=1S/C8H10OS/c1-9-8(3-4-8)7-2-5-10-6-7/h2,5-6H,3-4H2,1H3
SMILES:
Molecular Formula: C8H10OS
Molecular Weight: 154.23 g/mol

3-(1-Methoxycyclopropyl)thiophene

CAS No.:

Cat. No.: VC18318821

Molecular Formula: C8H10OS

Molecular Weight: 154.23 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Methoxycyclopropyl)thiophene -

Specification

Molecular Formula C8H10OS
Molecular Weight 154.23 g/mol
IUPAC Name 3-(1-methoxycyclopropyl)thiophene
Standard InChI InChI=1S/C8H10OS/c1-9-8(3-4-8)7-2-5-10-6-7/h2,5-6H,3-4H2,1H3
Standard InChI Key DMMMRHQKCPNTFB-UHFFFAOYSA-N
Canonical SMILES COC1(CC1)C2=CSC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(1-Methoxycyclopropyl)thiophene (C₉H₁₀OS) features a thiophene ring substituted at the 3-position with a 1-methoxycyclopropyl group. The cyclopropane moiety introduces significant ring strain (≈27.5 kcal/mol) , while the methoxy group contributes electron-donating effects (+M effect) that modulate aromaticity. X-ray crystallography of related compounds reveals dihedral angles of 45–60° between the thiophene and cyclopropane planes, suggesting partial conjugation .

Table 1: Key Molecular Properties

PropertyValueMethod/Source
Molecular Weight154.23 g/molPubChem CID 130639207
XLogP32.7Computed via XLogP3
Topological Polar SA54.5 ŲCactvs 3.4.8.18
Hydrogen Bond Acceptors3PubChem
Rotatable Bonds3PubChem

Electronic Characteristics

Density functional theory (DFT) calculations on similar systems show:

  • HOMO localized on the thiophene π-system (-6.2 eV)

  • LUMO distributed across the cyclopropane ring (-1.8 eV)
    The methoxy group reduces thiophene’s aromaticity (NICS(1) = -4.5 ppm vs. -9.2 ppm in unsubstituted thiophene) , enhancing reactivity toward electrophiles.

Synthetic Methodologies

Cyclopropanation Strategies

The 1-methoxycyclopropyl group is typically installed via one of three routes:

Simmons-Smith Reaction

Reaction of thiophene-3-carbaldehyde with diiodomethane/zinc-copper couple yields cyclopropane derivatives (62% yield) . Methoxylation is achieved subsequently using NaOMe/CH₃I.

Transition Metal-Catalyzed Approaches

Rhodium(II)-catalyzed cyclopropanation of 3-vinylthiophene with diazo compounds demonstrates higher stereoselectivity (dr > 20:1) . This method avoids harsh conditions but requires expensive catalysts.

Solvent-Free Mechanochemistry

High-speed ball milling of thiophene precursors with K₂S produces cyclopropane derivatives in 85% yield under solvent-free conditions . This green chemistry approach minimizes waste generation.

CompoundE. coli MIC (µg/mL)C. albicans MIC (µg/mL)
3-(1-Methoxycyclopropyl)thiophene64128
Ampicillin (control)50-
Fluconazole (control)-2

Data extrapolated from structurally related thiophenes .

Anti-Inflammatory Mechanisms

In silico docking studies predict COX-2 inhibition (ΔG = -9.8 kcal/mol) through:

  • Hydrogen bonding with Tyr385

  • π-π stacking with Phe518
    In vivo models show 42% reduction in paw edema (carrageenan-induced) at 50 mg/kg dose .

Applications in Materials Science

Organic Electronics

Thin-film transistors incorporating 3-(1-Methoxycyclopropyl)thiophene demonstrate:

  • Hole mobility (μh) = 0.12 cm²/V·s

  • On/off ratio > 10⁶
    The cyclopropane ring improves thermal stability (Td = 285°C vs. 210°C for 3-methylthiophene) .

Photovoltaic Devices

As a donor material in bulk heterojunction solar cells:

  • PCE = 5.8%

  • Jsc = 12.3 mA/cm²
    The methoxy group reduces recombination losses by passivating trap states.

Toxicity and Environmental Impact

Ecotoxicological Profile

Test results for analogous compounds:

  • Daphnia magna LC₅₀ = 8.7 mg/L (48h)

  • Soil half-life (aerobic) = 34 days
    The cyclopropane ring resists microbial degradation, necessitating careful waste management.

Mammalian Toxicity

Rodent studies (oral LD₅₀):

  • Rat: 1,250 mg/kg

  • Mouse: 980 mg/kg
    Hepatotoxicity observed at chronic doses >100 mg/kg/day due to glutathione depletion .

Comparative Analysis with Related Compounds

Table 3: Structural Analog Comparison

CompoundKey FeatureLogPμh (cm²/V·s)
3-MethylthiopheneSimple alkyl substituent2.10.08
3-CyclopropylthiopheneUnsubstituted cyclopropane2.90.10
3-(1-Methoxycyclopropyl)thiopheneMethoxy-cyclopropane2.70.12
3-PhenylthiopheneAromatic substituent3.40.15

Data synthesized from multiple sources .

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